4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Description
4-[({[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a pyridazinone derivative featuring a 4-fluorophenyl substituent at the 3-position of the pyridazinone ring and a benzoic acid moiety linked via an acetamide spacer. Its core structure includes a six-membered pyridazinone ring with a ketone group at position 6, which is critical for hydrogen bonding and bioactivity .
Properties
IUPAC Name |
4-[[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-16-7-5-14(6-8-16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-3-15(4-2-13)20(27)28/h1-10H,11-12H2,(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHBOYPFNLKLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Acetylation: The acetyl group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the acetylated pyridazinone and benzoic acid, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The fluorophenyl group and pyridazinone ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid with structurally analogous pyridazinone derivatives, focusing on substituents, molecular properties, and reported activities.
Key Observations:
Bioactivity Modulation :
- The piperazine/piperidine-containing analogs (e.g., 6c, 6f) exhibit higher acetylcholinesterase inhibitory activity compared to the benzoic acid derivative, likely due to improved target engagement via basic nitrogen atoms .
- The benzoic acid derivative may offer superior solubility in aqueous media (via ionization) but reduced membrane permeability compared to ester or amide analogs .
Structural Influence on Solubility :
- The methyl ester analog (262.24 g/mol) is more lipophilic (clogP ~2.1) than the benzoic acid derivative (clogP ~1.5 predicted), aligning with ester-to-acid conversion trends .
- Piperazine-containing derivatives (e.g., 6c, 6f) show intermediate solubility due to ionizable amine groups .
Synthetic Routes: The target compound is likely synthesized via coupling of methyl (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetate () with 4-(aminomethyl)benzoic acid, followed by ester hydrolysis . In contrast, antipyrine hybrids (e.g., 6c, 6e) are synthesized via hydrazide intermediates (), which are absent in the benzoic acid derivative’s pathway .
Spectroscopic Characterization: The benzoic acid derivative’s IR spectrum would show a strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and ~1660 cm⁻¹ (pyridazinone ketone), distinct from ester analogs (~1740 cm⁻¹ for ester C=O) .
Research Implications
However, its lack of ionizable amine groups (compared to piperazine derivatives) may limit central nervous system penetration. Future studies should explore its derivatization into prodrugs (e.g., ester prodrugs for enhanced bioavailability) or evaluate its role in carboxylate-targeted therapies .
Biological Activity
4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H21FN4O4
- Molecular Weight : 388.39 g/mol
- CAS Number : 922971-00-4
The structure includes a pyridazinone ring and a fluorophenyl group, which are essential for its biological activity. The presence of the acetylamino and benzoic acid moieties further enhances its interaction with biological targets.
The biological activity of 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antifibrinolytic Activity : Similar compounds have shown potential in inhibiting fibrinolysis, which is crucial in managing bleeding disorders. For instance, related amide derivatives demonstrated significant effects on prothrombin time (PT) and activated partial thromboplastin time (aPTT) in blood plasma tests .
Comparative Analysis of Biological Activity
A comparative analysis of various derivatives provides insights into the structure-activity relationship (SAR) of the compound. The following table summarizes key findings from recent studies:
| Compound | Activity | Prothrombin Time (s) | aPTT (s) | Notes |
|---|---|---|---|---|
| Amide 1 | Moderate | 14.1 - 15.2 | Decreased | Significant reduction in PT observed |
| Amide 2 | Moderate | Similar to control | Not specified | Comparable activity to tranexamic acid |
| Amide 3 | High | Not specified | Significantly decreased | Strongest antifibrinolytic effect |
| Amide 8 | High | Significant reduction | Not specified | Most effective at lower concentrations |
Case Studies
- Hemostatic Activity Study : A study examined the hemostatic properties of synthesized dipeptides similar to our compound. Results indicated that none of the synthesized compounds caused hemolysis at various concentrations, confirming safety in blood applications .
- Cytotoxicity Assessment : The cytotoxicity and genotoxicity were evaluated using monocyte/macrophage cell lines. The tested compounds did not exhibit significant cytotoxic effects, indicating potential for safe therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
